1-Butanone, 1-(3,3-dimethylbicyclo(2.2.1)hept-5-en-2-yl)-
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Overview
Description
1-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)-1-butanone is an organic compound characterized by its unique bicyclic structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its molecular formula is C14H22O, and it features a ketone functional group attached to a bicyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)-1-butanone can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylbicyclo(2.2.1)hept-5-ene-2-one with butanone in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 1-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)-1-butanone often involves large-scale reactors and optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures efficient production and high-quality output.
Chemical Reactions Analysis
Types of Reactions: 1-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)-1-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)-1-butanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)-1-butanone involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biochemical pathways. The ketone group can participate in various chemical reactions, altering the compound’s activity and effects.
Comparison with Similar Compounds
- 1-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)ethanone
- 1-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)propanone
Comparison: 1-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)-1-butanone is unique due to its specific chain length and functional group. Compared to its similar compounds, it may exhibit different reactivity and properties, making it suitable for distinct applications.
Properties
CAS No. |
71820-55-8 |
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Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
1-[(1S,2S,4R)-3,3-dimethyl-2-bicyclo[2.2.1]hept-5-enyl]butan-1-one |
InChI |
InChI=1S/C13H20O/c1-4-5-11(14)12-9-6-7-10(8-9)13(12,2)3/h6-7,9-10,12H,4-5,8H2,1-3H3/t9-,10+,12-/m1/s1 |
InChI Key |
DLCXYAGENYPQFT-JFGNBEQYSA-N |
Isomeric SMILES |
CCCC(=O)[C@H]1[C@H]2C[C@@H](C1(C)C)C=C2 |
Canonical SMILES |
CCCC(=O)C1C2CC(C1(C)C)C=C2 |
Origin of Product |
United States |
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